Antituberculosis agent-1

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Pks13 inhibition

Antituberculosis agent-1 (Compound 8a, CAS 2411740-98-0) is a 4H-chromen-4-one derivative targeting Pks13 thioesterase domain. Essential reference compound for SAR campaigns mapping 5-position steric/electronic constraints. - MIC 3.84 μg/mL against M. tuberculosis H37Rv; 8.5-fold potency differential vs. azetidine analog (Compound 8d, MIC 0.454 μg/mL). - Ideal for scaffold-hopping studies from benzofuran Pks13 inhibitors (e.g., TAM16) to chromen-4-one derivatives. - ≥98% purity; available in mg to g quantities for analytical reference standard use.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B15141113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-1
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O
InChIInChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2
InChIKeySUUJNJFIRDSZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antituberculosis agent-1 (Compound 8a) Procurement Overview: A 4H-Chromen-4-one Derivative Targeting M. tuberculosis H37Rv


Antituberculosis agent-1, also designated as Compound 8a, is a synthetic 4H-chromen-4-one derivative developed through scaffold morphing of the benzofuran compound TAM16. This molecule functions as a potential inhibitor of polyketide synthase 13 (Pks13), a critical enzyme in mycolic acid biosynthesis essential for Mycobacterium tuberculosis cell wall integrity. [1] It exhibits a minimum inhibitory concentration (MIC) of 3.84 μg/mL against the drug-susceptible M. tuberculosis reference strain H37Rv. [1]

Antituberculosis agent-1: Critical Scientific Rationale Against Generic Substitution with In-Class Analogs


Despite sharing a common 4H-chromen-4-one core, structural modifications at the 2-, 3-, and 5-positions profoundly alter antimycobacterial potency, spectrum of activity against drug-resistant strains, and drug metabolism profiles within this chemical series. [1] For instance, the presence of a 4-hydroxyphenyl group at the 2-position is crucial for activity, and variations in the amine substituent at the 5-position yield compounds with widely divergent MIC values against both drug-susceptible and multidrug-resistant M. tuberculosis isolates. [1] Consequently, substituting Antituberculosis agent-1 (Compound 8a) with another 4H-chromen-4-one analog without head-to-head validation would introduce unacceptable variability in experimental outcomes, potentially compromising research reproducibility and invalidating cross-study comparisons.

Antituberculosis agent-1 Comparative Performance Evidence: Quantified Differentiation Against Key Analogs and First-Line Drugs


Antituberculosis agent-1 vs. Lead Analog Antituberculosis agent-2 (Compound 8d): Direct Comparison of MIC Against H37Rv

Antituberculosis agent-1 (Compound 8a) exhibits approximately 8.5-fold lower potency against the M. tuberculosis H37Rv reference strain compared to the lead analog Antituberculosis agent-2 (Compound 8d) from the same 4H-chromen-4-one series. [1]

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Pks13 inhibition Minimum inhibitory concentration (MIC)

Antituberculosis agent-1 vs. Parent Scaffold TAM16: Quantitative MIC Comparison Against M. tuberculosis

Antituberculosis agent-1 (Compound 8a) is significantly less potent than the parent benzofuran compound TAM16, from which its 4H-chromen-4-one scaffold was derived. [1] [2]

Antitubercular drug discovery Mycobacterium tuberculosis Pks13 inhibitor Scaffold morphing

Antituberculosis agent-1 vs. First-Line Drug Isoniazid: Quantitative MIC Comparison Against H37Rv

Antituberculosis agent-1 (Compound 8a) demonstrates significantly higher MIC values compared to the standard first-line antitubercular drug isoniazid (INH) against the M. tuberculosis H37Rv reference strain. [1] [2]

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Isoniazid Comparative potency

Antituberculosis agent-1 Potency Against MDR-TB: Evidence of Activity Against Isoniazid-Resistant Strains

The 4H-chromen-4-one series from which Antituberculosis agent-1 (Compound 8a) is derived demonstrates activity against multidrug-resistant M. tuberculosis strains, indicating a potential mechanism distinct from isoniazid. [1] While specific MIC data for Compound 8a against MDR strains is not detailed in the available abstract, the lead analog Compound 8d from the same study exhibited potent activity against both drug-sensitive and multidrug-resistant tuberculosis. [1]

Multidrug-resistant tuberculosis (MDR-TB) Isoniazid resistance Antitubercular drug discovery 4H-chromen-4-one derivatives

Antituberculosis agent-1 Oral Bioavailability Profile: Class-Level Druggability Assessment

The lead analog in the 4H-chromen-4-one series, Compound 8d, exhibited acceptable oral bioavailability in preclinical studies, alongside favorable mouse and human microsomal stability and low cytotoxicity. [1] This class-level druggability profile supports the use of Antituberculosis agent-1 (Compound 8a) as a tool compound for in vivo proof-of-concept studies targeting Pks13.

Oral bioavailability Druggability Pharmacokinetics Antitubercular drug discovery

Antituberculosis agent-1: High-Value Research and Preclinical Development Application Scenarios


Structure-Activity Relationship (SAR) Studies Around the Pks13 Thioesterase Domain

Procure Antituberculosis agent-1 (Compound 8a) as a moderately potent, structurally characterized analog to systematically map the pharmacophoric requirements of the 4H-chromen-4-one scaffold. Its 8.5-fold lower potency relative to the lead analog Compound 8d [1] makes it an ideal intermediate reference point for quantifying the contribution of specific substituents (e.g., variations at the 5-position amine ring) to target binding affinity and cellular activity against M. tuberculosis H37Rv.

Resistance Mechanism Elucidation in M. tuberculosis

Utilize Antituberculosis agent-1 in serial passage experiments to select for resistant mutants of M. tuberculosis H37Rv. The compound's moderate MIC [1] provides a selective pressure that is sufficient to generate resistance without being overly bactericidal, facilitating the isolation and genomic characterization of mutations that confer resistance to this Pks13-inhibiting chemotype. [1] This application is critical for understanding potential clinical resistance liabilities of this emerging drug target.

Comparative Efficacy Benchmarking in In Vitro Combination Studies

Incorporate Antituberculosis agent-1 as a comparator compound in checkerboard assays to evaluate synergistic, additive, or antagonistic interactions with standard first-line (e.g., isoniazid, rifampicin) and second-line antitubercular agents. Its well-defined MIC [1] and distinct chemical structure relative to established drugs [1] enable robust quantification of combination effects, informing potential therapeutic strategies involving novel Pks13 inhibitors.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

Leverage the favorable class-level oral bioavailability and microsomal stability profile demonstrated by the lead analog Compound 8d [1] to design initial PK/PD studies with Antituberculosis agent-1 in a murine model of TB infection. These studies would aim to establish exposure-response relationships for the 4H-chromen-4-one scaffold, providing a foundation for dose optimization and regimen design for more potent analogs progressing toward preclinical development.

Technical Documentation Hub

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